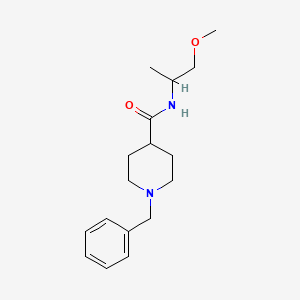![molecular formula C18H18F3N3O3S B7470244 N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide](/img/structure/B7470244.png)
N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as TAK-659 and is classified as a kinase inhibitor. This compound has shown promising results in various studies and has the potential to be used in a wide range of applications.
Mécanisme D'action
TAK-659 works by inhibiting the activity of specific kinases, which can lead to a variety of cellular effects. For example, inhibition of BTK can lead to decreased B cell activation, while inhibition of FLT3 can lead to decreased proliferation of certain cancer cells. The specific mechanism of action of TAK-659 varies depending on the kinase being targeted.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a variety of biochemical and physiological effects. Inhibition of BTK can lead to decreased levels of certain cytokines, while inhibition of FLT3 can lead to decreased proliferation and increased apoptosis in cancer cells. TAK-659 has also been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its specificity for certain kinases, which allows for targeted inhibition of specific cellular processes. However, like any compound, TAK-659 has limitations. For example, it may not be effective in all types of cancer cells, and its effects may vary depending on the specific cell type being studied.
Orientations Futures
There are many potential future directions for research involving TAK-659. One area of interest is its use in combination with other compounds to enhance its effects. Additionally, further studies are needed to determine the optimal dosage and administration of TAK-659 for various applications. Finally, TAK-659 may have potential use in other areas of research beyond cancer and immunology, such as neurology and cardiovascular disease.
Conclusion:
TAK-659 is a promising compound for scientific research due to its specificity for certain kinases and its potential use in a wide range of applications. Its synthesis has been optimized to ensure high yields and purity, and it has been extensively studied for its potential effects on various cellular processes. While there are limitations to its use, there are many potential future directions for research involving TAK-659.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 4-pyridylamine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then reacted with isonipecotic acid to form the final compound. The synthesis of TAK-659 has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential use in scientific research. It has been shown to have inhibitory effects on various kinases, including BTK, FLT3, and ITK. These kinases play important roles in various cellular processes, making TAK-659 a promising compound for research in areas such as cancer, immunology, and inflammation.
Propriétés
IUPAC Name |
N-pyridin-4-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)14-2-1-3-16(12-14)28(26,27)24-10-6-13(7-11-24)17(25)23-15-4-8-22-9-5-15/h1-5,8-9,12-13H,6-7,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPROTOOQVVXZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470169.png)
![2-(4-benzyl-7-chloro-2,3-dioxoquinoxalin-1-yl)-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B7470175.png)
![5-[(3-carboxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B7470184.png)
![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)
![3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)



![N-[2-(azocan-1-yl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B7470260.png)
![2-[methyl(pyrazin-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7470268.png)